3-Chloro-4-(difluoromethoxy)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Chloro-4-(difluoromethoxy)benzenesulfonamide is an organic compound with the molecular formula C7H6ClF2NO3S It is a sulfonamide derivative, characterized by the presence of a sulfonamide group attached to a benzene ring substituted with chlorine and difluoromethoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-4-(difluoromethoxy)benzenesulfonamide typically involves the following steps:
Starting Material: The synthesis begins with 3-chloro-4-(difluoromethoxy)benzenesulfonyl chloride.
Reaction with Ammonia: The sulfonyl chloride is reacted with ammonia or an amine to form the sulfonamide.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up. The process involves:
Bulk Synthesis: Large-scale synthesis of the starting material, 3-chloro-4-(difluoromethoxy)benzenesulfonyl chloride.
Continuous Flow Reactors: Use of continuous flow reactors to ensure efficient and consistent production.
Purification: Purification steps such as recrystallization or chromatography to obtain high-purity product.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-4-(difluoromethoxy)benzenesulfonamide undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can undergo oxidation to form sulfonic acids or reduction to form sulfinic acids.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or thiols in polar aprotic solvents (e.g., dimethylformamide) at elevated temperatures (50-100°C).
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate in aqueous or organic solvents.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Major Products
Nucleophilic Substitution: Formation of substituted sulfonamides.
Oxidation: Formation of sulfonic acids.
Reduction: Formation of sulfinic acids.
Scientific Research Applications
3-Chloro-4-(difluoromethoxy)benzenesulfonamide has several scientific research applications:
Medicinal Chemistry: Used as a building block for the synthesis of pharmaceutical compounds, particularly those with antibacterial and antifungal properties.
Material Science: Employed in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.
Biological Studies: Utilized in biochemical assays to study enzyme inhibition and protein interactions.
Mechanism of Action
The mechanism of action of 3-Chloro-4-(difluoromethoxy)benzenesulfonamide involves:
Comparison with Similar Compounds
Similar Compounds
- 4-Chloro-3-(trifluoromethoxy)benzenesulfonamide
- 3-Bromo-4-(difluoromethoxy)benzenesulfonamide
- 3-Chloro-4-(trifluoromethoxy)benzenesulfonamide
Uniqueness
3-Chloro-4-(difluoromethoxy)benzenesulfonamide is unique due to the presence of both chlorine and difluoromethoxy groups, which confer distinct electronic and steric properties. These properties influence its reactivity and interactions with biological targets, making it a valuable compound for specific applications in medicinal chemistry and material science .
Properties
Molecular Formula |
C7H6ClF2NO3S |
---|---|
Molecular Weight |
257.64 g/mol |
IUPAC Name |
3-chloro-4-(difluoromethoxy)benzenesulfonamide |
InChI |
InChI=1S/C7H6ClF2NO3S/c8-5-3-4(15(11,12)13)1-2-6(5)14-7(9)10/h1-3,7H,(H2,11,12,13) |
InChI Key |
WMDJJJIBZITMFM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1S(=O)(=O)N)Cl)OC(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.